4-Chloro-N2-methylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N2-methylpyridine-2,3-diamine is a heterocyclic aromatic amine with a molecular formula of C6H8ClN3. This compound is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the N2 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N2-methylpyridine-2,3-diamine typically involves the chlorination of N2-methylpyridine-2,3-diamine. One common method is the reaction of N2-methylpyridine-2,3-diamine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N2-methylpyridine-2,3-diamine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of N2-methylpyridine-2,3-diamine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-Chloro-N2-methylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N2-methylpyridine-2,5-diamine
- 2-Chloro-N4-methylpyridine-3,4-diamine
- 4-Chloro-N-Methylpyridine-2-carboxamide
Comparison
4-Chloro-N2-methylpyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-chloro-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H8ClN3/c1-9-6-5(8)4(7)2-3-10-6/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
VNSMHYPPBXPNCV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.